molecular formula C8H8BrN3O B13083430 3-Bromo-5-ethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one

3-Bromo-5-ethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B13083430
M. Wt: 242.07 g/mol
InChI Key: XPIFDDBDZZVGEV-UHFFFAOYSA-N
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Description

3-Bromo-5-ethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-ethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.

Industrial Production Methods

Industrial production methods for this compound often utilize microwave-assisted Suzuki–Miyaura cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-ethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves the replacement of the bromine atom with other substituents.

    Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound.

    Cyclization Reactions: Formation of additional rings or fused structures.

Common Reagents and Conditions

    Suzuki–Miyaura Cross-Coupling: Utilizes palladium catalysts and boronic acids.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines with different functional groups that enhance their biological activity and material properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-ethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which enhances its biological activity and allows for versatile modifications. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and development .

Properties

Molecular Formula

C8H8BrN3O

Molecular Weight

242.07 g/mol

IUPAC Name

3-bromo-5-ethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C8H8BrN3O/c1-2-5-3-7(13)12-8(11-5)6(9)4-10-12/h3-4,10H,2H2,1H3

InChI Key

XPIFDDBDZZVGEV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N2C(=N1)C(=CN2)Br

Origin of Product

United States

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